2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and a nitro-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of 5-methoxybenzamide, followed by nitration to introduce the nitro group. The thiazole ring is then constructed through a cyclization reaction involving thiourea and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2-bromo-5-methoxy-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Oxidation: Formation of 2-bromo-5-carboxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide.
Scientific Research Applications
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro-thiazole moiety. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-nitrothiophene: Similar in structure but lacks the methoxy and benzamide groups.
5-bromo-2-nitropyridine: Contains a bromine and nitro group but has a pyridine ring instead of a thiazole ring.
2-bromo-5-nitroaniline: Similar but contains an aniline group instead of a benzamide group.
Uniqueness
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, bromine atom, and nitro-thiazole moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4S/c1-19-6-2-3-8(12)7(4-6)10(16)14-11-13-5-9(20-11)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOOYCCFJVFXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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